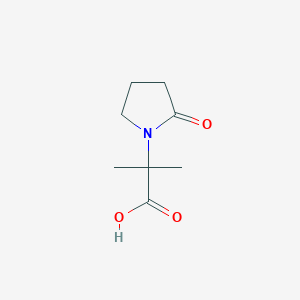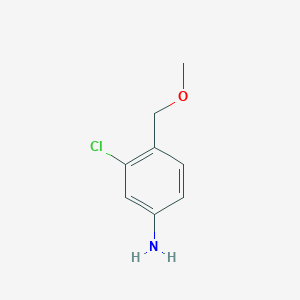
3-Chloro-4-(methoxymethyl)aniline
Übersicht
Beschreibung
3-Chloro-4-(methoxymethyl)aniline is an organic compound. It is an aniline derivative, which means it has an amino group (-NH2) attached to a benzene ring . The compound also contains a methoxymethyl group (-OCH3) and a chlorine atom . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of anilines like 3-Chloro-4-(methoxymethyl)aniline can be achieved through various methods. One common method is the nucleophilic substitution of aryl halides . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(methoxymethyl)aniline can be represented by the linear formula ClC6H3(OCH3)NH2 . The molecular weight of the compound is 157.60 . The compound has a chlorine atom, a methoxymethyl group, and an amino group attached to a benzene ring .Physical And Chemical Properties Analysis
3-Chloro-4-(methoxymethyl)aniline is a solid compound . It has a molecular weight of 157.60 . The compound is insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydroquinolines
- 3-Chloro-4-(methoxymethyl)aniline plays a role in the synthesis of tetrahydroquinolines, which are related to the antiviral compound Virantmycin. The process involves cyclization using cuprous chloride in the presence of trifluoroacetic anhydride, leading to the formation of 6-substituted 2-butyl-2-methoxymethyl-1-trifluoroacetyl-1,2-dihydroquinolines (Francis, Williamson, & Ward, 2004).
Precursor for 3-Methoxymethylquinolines
- It serves as a starting material in an efficient process to prepare 3-methoxymethylquinolines, which are precursors for 5-methoxymethylquinolinic acid. This synthesis starts from substituted anilines and involves a series of reactions including the Vilsmeier Reaction (Calvin et al., 2002).
Fluorescence Quenching Studies
- The compound is used in studies of fluorescence quenching, particularly in understanding the interactions and conformational changes in different solvents. This research has implications for understanding molecular interactions and the behavior of chemical species in various environments (Geethanjali et al., 2015).
Practical Synthesis
- 3-Chloro-4-(methoxymethyl)aniline is involved in the practical synthesis of other aniline derivatives, like 3-chloro-4-(3-fluorobenzyloxy)aniline. This synthesis features characteristics like robustness, less waste burden, and suitability for industrial production (Zhang Qingwen, 2011).
Spectroscopic Analysis and Molecular Structure
- Research on compounds like 4-methoxy-N-(3-phenylallylidene) aniline, involving spectroscopic techniques and molecular structure analysis, uses derivatives of 3-Chloro-4-(methoxymethyl)aniline. This includes understanding their electronic and geometric structures, which is vital for applications in materials science and chemistry (Efil & Bekdemir, 2014).
Antimicrobial Activity
- The compound is used in the synthesis of novel quinazolinone derivatives, which are then tested for their antimicrobial activity. This demonstrates its role in developing new pharmaceutical compounds (Habib, Hassan, & El‐Mekabaty, 2013).
Safety And Hazards
3-Chloro-4-(methoxymethyl)aniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and serious eye irritation. It may also cause an allergic skin reaction . It is recommended to avoid breathing dust, wear protective clothing, and avoid release to the environment .
Eigenschaften
IUPAC Name |
3-chloro-4-(methoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFFFBYZBMYMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(methoxymethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



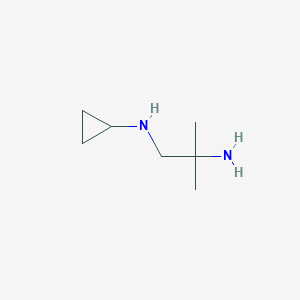
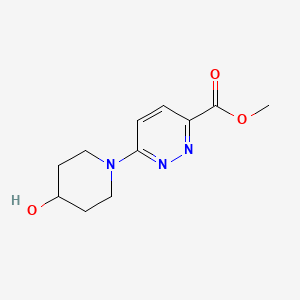
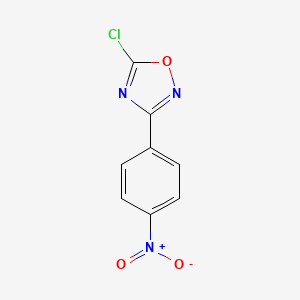
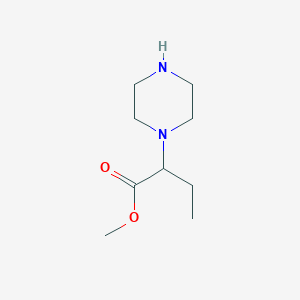
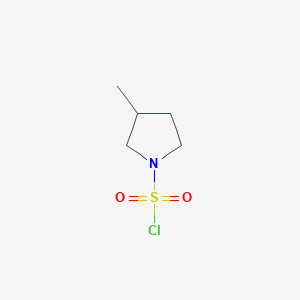
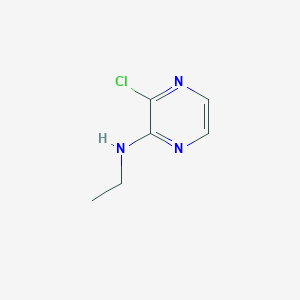
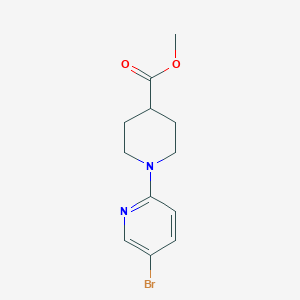
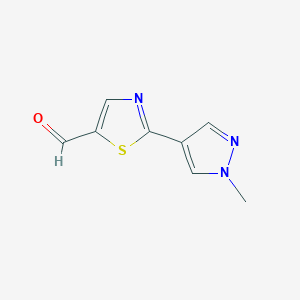
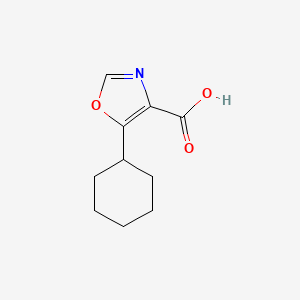
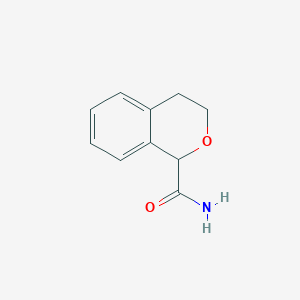
![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)
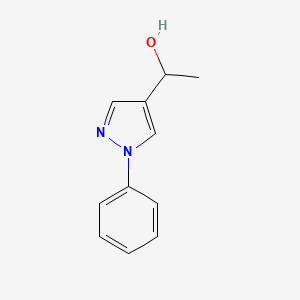
![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)
